4-pentanoylphenyl 3,4-dimethylbenzoate
Description
4-Pentanoylphenyl 3,4-dimethylbenzoate is an ester derivative synthesized from 3,4-dimethylbenzoic acid and 4-pentanoylphenol. Its structure features a phenyl ester backbone with a pentanoyl group at the para position of the phenyl ring and 3,4-dimethyl substituents on the benzoate moiety. The ester group confers hydrolytic stability under neutral conditions, while the pentanoyl and dimethyl groups enhance steric bulk and lipophilicity, influencing solubility and reactivity .
Properties
IUPAC Name |
(4-pentanoylphenyl) 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-5-6-19(21)16-9-11-18(12-10-16)23-20(22)17-8-7-14(2)15(3)13-17/h7-13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTPDHIHWKMZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares 4-pentanoylphenyl 3,4-dimethylbenzoate with structurally related esters, focusing on substituent effects and hypothetical physicochemical properties. Key compounds for comparison include ethyl benzoate derivatives (e.g., I-6230, I-6232) from Molecules (2011), which share ester functionalities but differ in substituent groups .
Table 1: Structural Comparison of this compound and Analogous Esters
| Compound Name | Ester Group | Benzoate Substituents | Phenyl Substituents | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| This compound | Phenyl | 3,4-dimethyl | 4-pentanoyl | ~296 |
| I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Ethyl | 4-(4-(pyridazin-3-yl)phenethylamino) | — | ~336 |
| I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Ethyl | 4-(4-(6-methylpyridazin-3-yl)phenethylamino) | — | ~350 |
| I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Ethyl | 4-(4-(3-methylisoxazol-5-yl)phenethylthio) | — | ~353 |
*Molecular weights are approximate and calculated based on structural formulas.
Key Observations:
Ester Group Differences: The phenyl ester in this compound is less polar than the ethyl esters in I-6230 and analogs, likely reducing aqueous solubility but increasing lipid membrane permeability .
In contrast, I-6230 and I-6232 feature heterocyclic pyridazine groups, which may enhance hydrogen-bonding capacity and target-specific interactions (e.g., enzyme inhibition) in biological systems .
Functional Group Diversity: I-6373 includes a thioether linkage (phenethylthio), which could improve oxidative stability compared to amino or oxygen-based linkages.
Hypothetical Property Analysis Based on Structural Features
Table 2: Hypothetical Physicochemical Properties
| Property | This compound | I-6230 | I-6232 |
|---|---|---|---|
| LogP (Lipophilicity) | High (~5.2)* | Moderate (~3.8) | Moderate (~4.0) |
| Aqueous Solubility | Low | Moderate | Moderate |
| Hydrolytic Stability | High (due to steric hindrance) | Moderate | Moderate |
*Estimated using fragment-based methods (e.g., XLogP3).
Discussion:
- The pentanoyl group and dimethyl substituents in the main compound likely result in higher lipophilicity, favoring applications in hydrophobic matrices or prodrug designs.
- Ethyl esters like I-6230 exhibit moderate solubility due to polar heterocycles, making them more suitable for aqueous-phase reactions or pharmacokinetic optimization .
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